N-cyclohexyl-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
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Overview
Description
N-cyclohexyl-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing imidazoles is the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines . Another method involves the use of 1,2-diketones and ammonium acetate under microwave-assisted conditions .
Industrial Production Methods
Industrial production of imidazole derivatives often involves multi-step processes that include the preparation of key intermediates followed by their cyclization to form the imidazole ring. The reaction conditions are optimized to achieve high yields and purity of the final product. Catalysts such as zinc chloride (ZnCl2) and solvents like dichloromethane are commonly used in these processes .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanylacetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and substituted imidazole compounds. These products can have different chemical and biological properties compared to the parent compound .
Scientific Research Applications
N-cyclohexyl-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms, resulting in their death . The compound may also modulate inflammatory pathways by interacting with receptors and signaling molecules involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-cyclohexyl-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide include:
N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide: This compound has a similar structure but contains an indole ring instead of an imidazole ring.
6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl)imidazo[2,1-b][1,3,4]thiadiazole: This compound contains an imidazole ring fused with a thiadiazole ring.
Uniqueness
This compound is unique due to the presence of the cyclohexyl and sulfanylacetamide groups, which can impart specific chemical and biological properties. These groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-cyclohexyl-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-14-6-5-9-16(12-14)21-11-10-19-18(21)23-13-17(22)20-15-7-3-2-4-8-15/h5-6,9-12,15H,2-4,7-8,13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYPKVLCCHHMBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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